(1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile
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Overview
Description
(1R,5S)-4-Oxobicyclo[320]heptane-1-carbonitrile is a bicyclic compound characterized by a unique structure that includes a ketone and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile typically involves the use of intramolecular cyclization reactions. One common method is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.0^2,7]octan-3-one intermediate . This method allows for the efficient construction of the bicyclic framework under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of metal-free conditions and environmentally friendly reagents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile involves its interaction with various molecular targets. The ketone and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but containing an oxygen atom in the ring.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the ring and is used in drug discovery.
Uniqueness
(1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile is unique due to its specific combination of a ketone and nitrile group within a bicyclic framework. This structure provides distinct reactivity and potential for diverse applications in synthetic chemistry and beyond.
Properties
IUPAC Name |
(1R,5S)-4-oxobicyclo[3.2.0]heptane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-5-8-3-1-6(8)7(10)2-4-8/h6H,1-4H2/t6-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOMLTHJAVJEHS-SVRRBLITSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C(=O)CC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2([C@H]1C(=O)CC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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